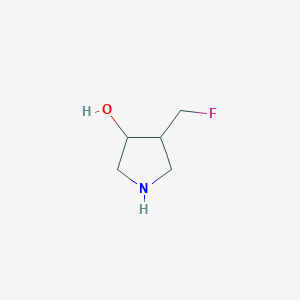

trans-4-(Fluoromethyl)pyrrolidin-3-ol

Description

BenchChem offers high-quality trans-4-(Fluoromethyl)pyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-(Fluoromethyl)pyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H10FNO |

|---|---|

Molecular Weight |

119.14 g/mol |

IUPAC Name |

4-(fluoromethyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C5H10FNO/c6-1-4-2-7-3-5(4)8/h4-5,7-8H,1-3H2 |

InChI Key |

UHCSNYCGGADDBF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1)O)CF |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to trans-4-(Fluoromethyl)pyrrolidin-3-ol

In the landscape of medicinal chemistry, the pyrrolidine ring is a privileged scaffold, appearing in numerous FDA-approved drugs and natural products.[1][2] Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[1][3] When combined with the strategic incorporation of fluorine, the resulting motifs offer a powerful toolset for overcoming common challenges in drug development, such as metabolic instability and poor pharmacokinetic profiles.[4][5]

The fluorine atom, owing to its small size and high electronegativity, can profoundly influence a molecule's properties.[4] Introducing a fluoromethyl group, as seen in trans-4-(Fluoromethyl)pyrrolidin-3-ol, serves multiple purposes. It can act as a bioisostere for other groups, enhance binding affinity through favorable electrostatic interactions, and block sites of metabolic oxidation, thereby increasing the compound's half-life.[6] This guide provides a detailed examination of the chemical structure, properties, synthesis, and potential applications of trans-4-(Fluoromethyl)pyrrolidin-3-ol, a building block of significant interest to researchers in pharmaceutical and chemical sciences.

Compound Profile: Chemical Structure and Properties

trans-4-(Fluoromethyl)pyrrolidin-3-ol is a substituted pyrrolidine characterized by a hydroxyl group and a fluoromethyl group in a trans relative configuration on the five-membered ring. This specific arrangement of functional groups imparts unique stereochemical and electronic properties that are highly valuable for molecular design.

The chemical structure is as follows:

(Note: Image is a representative 2D structure. The actual molecule is a 3D conformer. The 'trans' configuration indicates the hydroxyl and fluoromethyl groups are on opposite sides of the ring plane.)

(Note: Image is a representative 2D structure. The actual molecule is a 3D conformer. The 'trans' configuration indicates the hydroxyl and fluoromethyl groups are on opposite sides of the ring plane.)

Physicochemical and Identification Data

The following table summarizes key quantitative data and identifiers for the compound, primarily for its hydrochloride salt form, which is commonly supplied.

| Property | Value | Source |

| IUPAC Name | (3S,4S)-4-(Fluoromethyl)pyrrolidin-3-ol | [7] |

| CAS Number | 1334320-82-9 (free base) | [7] |

| 2006333-41-9 (hydrochloride salt) | [8][9][10][11][12][13] | |

| Molecular Formula | C₅H₁₀FNO (free base) | |

| C₅H₁₁ClFNO (hydrochloride salt) | [8] | |

| Molecular Weight | 119.14 g/mol (free base) | |

| 155.60 g/mol (hydrochloride salt) | [8] | |

| Appearance | White to Beige to Brown Solid | |

| Topological Polar Surface Area (TPSA) | 32.26 Ų | [8] |

| Computed logP | -0.2896 | [8] |

| Hydrogen Bond Donors | 2 | [8] |

| Hydrogen Bond Acceptors | 2 | [8] |

| Storage Temperature | Room temperature, under inert atmosphere |

Synthetic Strategy and Methodologies

The synthesis of fluorinated pyrrolidines often involves the introduction of fluorine onto a pre-existing pyrrolidine core containing a suitable activating group, such as a hydroxyl. A common and effective strategy is the deoxofluorination of a hydroxyl group or the nucleophilic substitution of a sulfonate ester.

Expert Insight: Rationale for Synthetic Route

Direct fluorination of an alcohol is challenging. Therefore, a two-step process is typically employed. First, the hydroxyl group of a suitable N-protected 4-hydroxypyrrolidine precursor is converted into an excellent leaving group, such as a tosylate (p-toluenesulfonate) or mesylate. This activation is crucial for the subsequent nucleophilic substitution step. The choice of a tosylate is advantageous due to its high reactivity and crystalline nature, which often facilitates purification. The subsequent SN2 reaction with a fluoride source, such as tetrabutylammonium fluoride (TBAF), introduces the fluorine atom with inversion of stereochemistry. This stereochemical control is a cornerstone of modern asymmetric synthesis.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a plausible, multi-step synthesis starting from a commercially available N-Boc protected 4-hydroxypyrrolidine derivative.

Step 1: Tosylation of N-Boc-cis-4-hydroxy-L-proline methyl ester

-

Dissolve N-Boc-cis-4-hydroxy-L-proline methyl ester (1.0 eq) in dry dichloromethane (DCM, 10 mL/g) and cool the solution to 0 °C in an ice bath.

-

Add pyridine (2.0 eq) followed by 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexane gradient) to yield the tosylated intermediate.[14]

Step 2: Nucleophilic Fluorination

-

Dissolve the tosylated intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g).

-

Add tetrabutylammonium fluoride (TBAF, 3.0 eq, 1M solution in THF) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 24 hours. Monitor the reaction for the formation of the fluorinated product.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue via flash column chromatography to isolate the N-Boc protected trans-4-fluoro-pyrrolidine derivative.

Step 3: Reduction and Deprotection

-

The ester and fluoromethyl functionalities would typically be derived from a suitable precursor prior to the final deprotection. Assuming a precursor with a CH₂OH and a fluorine atom is synthesized, the final step is deprotection.

-

Dissolve the N-Boc protected pyrrolidine (1.0 eq) in a solution of hydrochloric acid in dioxane or methanol.

-

Stir at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC/LC-MS).

-

Concentrate the solvent under reduced pressure to yield trans-4-(Fluoromethyl)pyrrolidin-3-ol hydrochloride as a solid.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of trans-4-(Fluoromethyl)pyrrolidin-3-ol.

Role in Medicinal Chemistry and Drug Development

trans-4-(Fluoromethyl)pyrrolidin-3-ol is not merely an inert scaffold; it is a functionalized building block designed for purpose. The trans stereochemistry and the orthogonal nature of the hydroxyl and fluoromethyl groups allow for selective chemical modifications, making it a versatile component in lead optimization campaigns.

Strategic Advantages of the Motif

-

Vectorial Exploration: The secondary amine provides a primary attachment point to a core molecule. The trans-disposed hydroxyl and fluoromethyl groups then act as vectors pointing into distinct regions of a target's binding pocket.

-

Modulation of Physicochemical Properties: The hydroxyl group is a hydrogen bond donor and acceptor, capable of forming key interactions with protein residues. The fluoromethyl group, while not a classical hydrogen bond donor, can participate in favorable dipole-dipole or orthogonal multipolar interactions, and its presence increases local lipophilicity.[15][16]

-

Metabolic Blocking: The C-F bond is exceptionally strong compared to a C-H bond.[6] Placing a fluoromethyl group at the 4-position can shield this part of the molecule from metabolic attack by cytochrome P450 enzymes, a common strategy to improve a drug candidate's pharmacokinetic profile.[6]

-

Conformational Control: The gauche effect associated with the electronegative fluorine atom can influence the puckering of the pyrrolidine ring, locking it into a preferred conformation that may be optimal for binding to a biological target.

Logical Flow in Lead Optimization

Caption: Role of the fluorinated pyrrolidinol motif in the drug lead optimization process.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling trans-4-(Fluoromethyl)pyrrolidin-3-ol and its hydrochloride salt.

-

GHS Pictogram: GHS07 (Exclamation Mark)[8]

-

Signal Word: Warning[8]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling Recommendations: Work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

trans-4-(Fluoromethyl)pyrrolidin-3-ol represents a sophisticated chemical building block tailored for the demands of modern drug discovery. It elegantly combines the proven structural benefits of the pyrrolidine scaffold with the powerful modulating effects of stereospecific fluorination and hydroxylation. Its utility lies not just in its structure, but in the strategic options it presents to medicinal chemists for enhancing potency, selectivity, and pharmacokinetic properties. As the drive for more complex and effective therapeutics continues, such well-designed, functionalized motifs will remain indispensable tools in the development of next-generation medicines.

References

- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.

- Levchenko, K., et al. (2024). A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. [Journal Name, if available].

- Gouverneur, V., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Organic & Biomolecular Chemistry.

- Levchenko, K., et al. (n.d.). A convenient synthesis of CHF2O-containing pyrrolidines and related compounds — Perspective building blocks for drug discovery. Enamine.

- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers Media S.A.

- Khan, I., et al. (n.d.).

- Pérez, M., et al. (n.d.).

- Pérez, M., et al. (2022).

-

PubChem. (n.d.). ((3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl)methanol. Retrieved from [Link]

- ResearchGate. (n.d.). 19F‐NMR spectra for N‐Fmoc‐protected 3c.

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

J&K Scientific. (n.d.). trans-4-Fluoropyrrolidin-3-ol hydrochloride. Retrieved from [Link]

- Miller, P., et al. (n.d.). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. PMC.

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. 1334320-82-9 | trans-4-Fluoropyrrolidin-3-ol - AiFChem [aifchem.com]

- 8. chemscene.com [chemscene.com]

- 9. 2006333-41-9|trans-4-Fluoropyrrolidin-3-ol hydrochloride|BLD Pharm [bldpharm.com]

- 10. trans-4-Fluoropyrrolidin-3-ol hydrochloride,2006333-41-9-Amadis Chemical [amadischem.com]

- 11. trans-4-Fluoropyrrolidin-3-ol hydrochloride | 2006333-41-9 [sigmaaldrich.com]

- 12. molcore.com [molcore.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. chemimpex.com [chemimpex.com]

A Technical Guide to the Physicochemical Characteristics of Fluorinated Pyrrolidinols

Introduction: Strategic Fluorination of the Pyrrolidinol Scaffold

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceuticals on the market containing at least one fluorine atom.[1] This remarkable prevalence is due to the unique physicochemical properties imparted by the carbon-fluorine (C-F) bond—the strongest single bond in organic chemistry.[] When applied to privileged heterocyclic structures like the pyrrolidinol ring, a motif found in numerous natural alkaloids and bioactive compounds, selective fluorination becomes a powerful tool for fine-tuning molecular properties.[3]

This guide provides an in-depth analysis of the key physicochemical characteristics of fluorinated pyrrolidinols, focusing on the causal relationships between fluorine substitution and the resulting changes in lipophilicity, basicity, conformational behavior, and hydrogen bonding capacity. Understanding these principles is critical for researchers, scientists, and drug development professionals aiming to rationally design molecules with optimized pharmacokinetic and pharmacodynamic profiles.[4]

Core Physicochemical Properties Modulated by Fluorination

The strategic placement of fluorine on the pyrrolidinol ring induces profound, often predictable, changes in its fundamental properties. These alterations stem from fluorine's high electronegativity and small van der Waals radius.

Basicity (pKa): The Inductive Effect of Fluorine

The basicity of the pyrrolidine nitrogen is a critical determinant of a molecule's ionization state at physiological pH, which in turn governs its solubility, permeability, and target engagement. The introduction of a highly electronegative fluorine atom exerts a powerful electron-withdrawing inductive effect, which significantly reduces the electron density on the nitrogen atom.

This reduction in electron density lowers the pKa of the conjugate acid (pyrrolidinium ion), making the nitrogen less basic. This effect is distance-dependent, being most pronounced when fluorine is at the C2 or C5 position and diminishing at C3 or C4. For a series of PDE9 inhibitors, for instance, fluorination of the pyrrolidine ring resulted in a pKa decrease of 1.1–3.3 units.[4] This modulation is a key strategy for reducing off-target effects related to excessive basicity and for optimizing a compound's absorption and distribution profile.[]

Lipophilicity (logP/logD): A Counterintuitive Balance

Lipophilicity, commonly measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a crucial parameter for predicting a drug's membrane permeability and metabolic fate. While it is often assumed that fluorination universally increases lipophilicity, the reality is more nuanced.[5]

The substitution of a hydrogen atom with a single fluorine atom can lead to a modest increase in local lipophilicity. However, the powerful inductive effect of fluorine can also reduce the molecule's overall dipole moment and alter its hydration shell, sometimes leading to minimal or even decreased lipophilicity.[6] For example, in one study on macrocycles, the effect of gem-difluorination on measured logD7.4 was found to be minimal.[6] Therefore, the net effect on logP/logD depends heavily on the position and number of fluorine atoms, as well as the overall molecular context.[5]

| Compound | Parent (Non-fluorinated) | 3-Fluoropyrrolidinol | 4-Fluoropyrrolidinol |

| Predicted pKa | ~10.5 | ~9.0 - 9.5 | ~9.5 - 10.0 |

| Predicted clogP | ~ -1.0 | ~ -0.8 | ~ -0.8 |

| Impact of Fluorine | Baseline | Significant pKa reduction | Moderate pKa reduction |

| Modest logP increase | Modest logP increase | ||

| Note: The values presented are illustrative estimates based on the known effects of fluorination. Actual experimental values can vary based on stereochemistry and substitution.[7][8] |

Conformational Control: The Gauche Effect

Perhaps the most profound impact of fluorination on the pyrrolidinol ring is the control it exerts over the ring's conformation. The five-membered pyrrolidine ring is flexible and typically exists in an equilibrium of "envelope" puckers.[9] Fluorine substitution can lock the ring into a preferred conformation through stereoelectronic interactions, most notably the gauche effect.[10][11]

The gauche effect describes the tendency of electronegative substituents on adjacent carbons (e.g., an F-C-C-N fragment) to favor a gauche (dihedral angle of ~60°) rather than an anti conformation.[11] This preference is driven by a stabilizing hyperconjugative interaction, where electron density is donated from a C-H σ-bonding orbital into the low-lying C-F σ* antibonding orbital.[11] This interaction is maximized in the gauche arrangement. In 3-fluoropyrrolidinium cations, this effect is so powerful that the ring often adopts a single, highly favored conformation where the fluorine and nitrogen are cis to each other.[9][12] This conformational rigidity can pre-organize a molecule for optimal binding to its biological target, enhancing potency and selectivity.[6]

Hydrogen Bonding: A Contested Role

The ability of organically bound fluorine to act as a hydrogen bond acceptor is a topic of ongoing debate.[13] Due to its high electronegativity, the fluorine atom in a C-F bond is electron-rich. However, these electrons are held tightly, making fluorine a weak Lewis base and, consequently, a generally poor hydrogen bond acceptor compared to oxygen or nitrogen.[][14]

Despite this, weak X-H···F-C interactions (where X = O, N) have been observed and can contribute to molecular recognition and crystal packing.[13][15] In certain contexts, particularly with strong hydrogen bond donors, these interactions can provide modest stabilization.[13] However, in drug design, it is generally more reliable to consider the primary role of fluorine in modulating the hydrogen-bonding capacity of other nearby functional groups (like the pyrrolidinol hydroxyl and amine) rather than acting as a primary acceptor itself.

Experimental Workflows for Physicochemical Characterization

A robust characterization of a novel fluorinated pyrrolidinol requires precise and validated experimental protocols. The following section outlines standard methodologies for determining the key parameters discussed.

Figure 1: A generalized workflow for the characterization of novel fluorinated pyrrolidinols.

Protocol 1: Determination of pKa by Potentiometric Titration

Potentiometric titration is considered the gold standard for pKa determination due to its accuracy and reliability.[16][17]

Causality: This method directly measures the change in pH of a solution as a titrant (a strong acid or base) is added. The pKa is the pH at which the compound is 50% ionized, corresponding to the inflection point of the titration curve.[17]

Methodology:

-

Preparation: Accurately weigh ~1-5 mg of the fluorinated pyrrolidinol and dissolve it in a known volume of deionized water or a water/co-solvent mixture (e.g., methanol/water) if solubility is low.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Initial Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to fully protonate the compound.

-

Back Titration: Titrate the resulting acidic solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the midpoint of the steepest part of the resulting sigmoid curve using derivative plots (first or second derivative).[16]

Protocol 2: Determination of logD at pH 7.4 by the Shake-Flask Method

The shake-flask method is the traditional and most direct method for measuring lipophilicity.[16]

Causality: This protocol measures the equilibrium partitioning of a compound between two immiscible phases: n-octanol (mimicking a lipid bilayer) and an aqueous buffer at a physiologically relevant pH (7.4). The ratio of concentrations in the two phases gives the distribution coefficient, D.[18]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of the fluorinated pyrrolidinol in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated PBS. The final DMSO concentration should be kept low (<1%).[16]

-

Equilibration: Seal the vial and shake or rotate it gently for a set period (e.g., 1-2 hours) to allow the compound to reach partitioning equilibrium.[18]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase (aqueous and octanol). Determine the concentration of the compound in each aliquot using a suitable analytical technique, typically HPLC-UV or LC-MS.

-

Calculation: Calculate logD7.4 using the formula: logD7.4 = log([Compound]octanol / [Compound]aqueous).

Implications for Drug Development & Design

The ability to precisely modify the physicochemical properties of the pyrrolidinol scaffold through fluorination provides a powerful advantage in drug design.

Sources

- 1. tandfonline.com [tandfonline.com]

- 3. d-nb.info [d-nb.info]

- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 10. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gauche effect - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sciforschenonline.org [sciforschenonline.org]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. enamine.net [enamine.net]

Synthesis and Discovery of Novel Fluoromethylpyrrolidine Derivatives: A Technical Guide

Executive Summary

The incorporation of fluoromethyl groups into pyrrolidine scaffolds represents a high-value strategy in modern medicinal chemistry.[1][2] Beyond simple bioisosterism, the fluoromethylpyrrolidine (FMP) moiety offers a unique toolkit for modulating basicity (pKa), enhancing metabolic stability against oxidative deamination, and enforcing specific ring puckering conformations via the stereoelectronic gauche effect.

This guide details the strategic rationale, synthetic methodologies, and rigorous experimental protocols required to access these derivatives. It is designed for medicinal chemists requiring actionable, high-fidelity synthetic routes and mechanistic insights.[3]

Strategic Rationale: The Fluorine Effect[4][5]

pKa Modulation and Bioavailability

The introduction of a fluorine atom into the pyrrolidine side chain exerts a strong inductive effect (

-

Mechanism: The electron-withdrawing nature of fluorine pulls electron density through the

-framework, lowering the pKa of the secondary amine by approximately 1.0–2.0 log units depending on the distance ( -

Impact: This reduction in basicity decreases the percentage of ionized drug at physiological pH (7.4), often improving membrane permeability and oral bioavailability (LogD modulation).

Conformational Control via the Gauche Effect

Unlike steric bulk which typically dictates conformation via repulsion, the fluoromethyl group influences pyrrolidine ring puckering through the fluorine gauche effect .[4]

-

Phenomenon: The C–F bond tends to align gauche to the vicinal C–N bond (in 2-FMP) or C–C bonds to maximize

hyperconjugation.[3] -

Result: This stereoelectronic preference can lock the pyrrolidine ring into a specific endo or exo envelope conformation, critical for binding affinity in rigid enzyme pockets (e.g., DPP-4 inhibitors).[3]

Metabolic Blocking

The

Synthetic Methodologies

We categorize synthesis into two primary streams: Deoxyfluorination (functional group interconversion) and De Novo Cyclization .[3]

Route A: Deoxyfluorination of Hydroxymethylpyrrolidines

This is the most direct route to monofluoromethyl derivatives, utilizing chiral pool materials like L-prolinol.

-

Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor®, or XtalFluor-E®.[3]

-

Critical Consideration: DAST is thermally unstable and can be explosive.[3] Deoxo-Fluor is preferred for scale-up due to higher thermal stability, while XtalFluor-E releases less HF and does not etch glass.[3]

Route B: Electrophilic Fluorination

Used primarily for generating 3-fluoromethyl or 3-fluoro derivatives.[3]

-

Reagents: Selectfluor® or NFSI (N-Fluorobenzenesulfonimide).[3]

-

Mechanism: Enolate formation followed by electrophilic trapping.[3]

Route C: Reductive Cyclization (For analogs)

For trifluoromethyl derivatives, a condensation-reduction sequence is superior to direct fluorination.[3]

-

Workflow: Condensation of trifluoromethyl ketones with nitroalkenes followed by hydrogenation.[1][3]

Visualization: Synthetic Decision Matrix

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on the target fluorination pattern.

Detailed Experimental Protocol

Target: Synthesis of (S)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate. Rationale: This intermediate is a "universal donor" for medicinal chemistry, allowing subsequent N-deprotection and coupling.[3]

Materials & Safety[3]

-

Precursor: (S)-N-Boc-prolinol (Commercial or reduced from Boc-Pro-OH).[3]

-

Fluorinating Agent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).[3] Note: Chosen over DAST for superior thermal stability.[3]

-

Solvent: Dichloromethane (DCM), anhydrous.[3]

-

Safety: Reaction generates HF.[3] Use plastic/Teflon ware if possible, or quench immediately with saturated

. Perform in a well-ventilated fume hood.

Step-by-Step Procedure

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) under

atmosphere. -

Solubilization: Add (S)-N-Boc-prolinol (10.0 mmol, 2.01 g) and anhydrous DCM (50 mL). Cool to -78 °C (dry ice/acetone bath). Causality: Low temperature prevents elimination side-reactions (formation of enecarbamates).[3]

-

Addition: Dropwise add Deoxo-Fluor (12.0 mmol, 2.21 mL) over 15 minutes.

-

Observation: The solution may turn slightly yellow.

-

-

Reaction: Stir at -78 °C for 1 hour, then allow to warm to room temperature (RT) over 4 hours. Stir at RT for an additional 12 hours.[3]

-

Quench (Critical): Cool back to 0 °C. Slowly add saturated aqueous

(50 mL). Caution: Vigorous -

Extraction: Separate phases. Extract aqueous layer with DCM (3 x 30 mL).

-

Purification: Dry combined organics over

, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).

Characterization & Validation

| Analytic Method | Expected Signal | Mechanistic Insight |

| 19F NMR | ~ -225 to -230 ppm (triplet of doublets) | Confirm F-incorporation; coupling to geminal protons ( |

| 1H NMR | 4.2–4.6 ppm (multiplet, 2H) | Characteristic shift of |

| TLC | Product is less polar than the alcohol precursor. |

Medicinal Chemistry Applications

DPP-4 Inhibitors (Diabetes)

Fluoromethylpyrrolidines serve as potent warheads or binding motifs in Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[3]

-

Case Study: The nitrile group in Vildagliptin is the warhead, but replacing the pyrrolidine ring with a cis-3-fluoropyrrolidine or 2-fluoromethylpyrrolidine can increase potency by 5-10x due to improved hydrophobic collapse in the S1 pocket.

PET Radiotracers ( )

The protocol above is adaptable for Positron Emission Tomography (PET) by using

-

Application: Imaging neurofibrillary tangles in Alzheimer's disease or mapping tumor hypoxia.[3]

Biological Pathway Impact[3]

Figure 2: Mechanistic impact of fluoromethylation on pharmacokinetics.

References

-

Vertex Pharmaceuticals. (2014).[3] Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. Organic Letters. Link[3]

-

Jia, Z., et al. (2019).[3][5] One-Pot Enantioselective Synthesis of 2-Pyrrolidinone Derivatives Bearing a Trifluoromethylated All-Carbon Quaternary Stereocenter. Organic Letters. Link[3]

-

Wei, L., et al. (2012).[3][6] An efficient synthesis of 3,3-difluoro-pyrrolidine hydrochloride starting with 2-chloro-2,2-difluoroacetic acid. Journal of Fluorine Chemistry. Link[3]

-

Pereira, P. M. R., et al. (2018).[3] Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. Molecules. Link

-

O'Hagan, D. (2008).[3] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[3] Link

-

Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[3]

Sources

- 1. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. Sci-Hub. One-Pot Enantioselective Synthesis of 2-Pyrrolidinone Derivatives Bearing a Trifluoromethylated All-Carbon Quaternary Stereocenter / Organic Letters, 2019 [sci-hub.box]

- 6. Sci-Hub. An efficient synthesis of 3,3-difluoro-pyrrolidine hydrochloride starting with 2-chloro-2,2-difluoroacetic acid / Journal of Fluorine Chemistry, 2012 [sci-hub.box]

Spectroscopic Analysis of CAS 2006333-41-9: A Case of Data Discrepancy

An important clarification regarding the spectroscopic data for the compound with CAS number 2006333-41-9 is necessary before proceeding with a detailed technical guide. Initial searches for spectroscopic information linked to this CAS number revealed a set of experimental data, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), corresponding to a molecule with the chemical formula C₂₄H₂₂NO⁺. However, a thorough verification of the CAS registry confirms that CAS number 2006333-41-9 is assigned to the compound trans-4-Fluoropyrrolidin-3-ol hydrochloride , which has a molecular formula of C₄H₉ClFNO.[1][2][3][4]

This significant discrepancy between the provided spectroscopic data and the confirmed chemical identity of CAS 2006333-41-9 makes it scientifically unsound to present the initial data as representative of this specific compound. To maintain scientific integrity and provide a trustworthy technical resource, this guide will instead focus on the spectroscopic properties that can be theoretically predicted for trans-4-Fluoropyrrolidin-3-ol hydrochloride based on its known structure.

The Compound: trans-4-Fluoropyrrolidin-3-ol hydrochloride

trans-4-Fluoropyrrolidin-3-ol hydrochloride is a heterocyclic organic compound. Its structure consists of a five-membered pyrrolidine ring substituted with a hydroxyl (-OH) group and a fluorine (-F) atom on adjacent carbons in a trans configuration. The amine group in the pyrrolidine ring is protonated and forms a hydrochloride salt.

Chemical Structure:

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For trans-4-Fluoropyrrolidin-3-ol hydrochloride, we would expect to see signals for hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, with characteristic chemical shifts and coupling patterns.

2.1.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum would likely be complex due to the presence of multiple chiral centers and spin-spin coupling between protons and with the fluorine atom.

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Rationale |

| ~ 4.0 - 4.5 | Multiplet | CH-OH | The proton attached to the carbon bearing the hydroxyl group would be deshielded by the electronegative oxygen. |

| ~ 4.5 - 5.0 | Doublet of Multiplets | CH-F | The proton on the carbon with the fluorine atom would be significantly deshielded and show coupling to both adjacent protons and the fluorine atom. |

| ~ 3.0 - 3.8 | Multiplets | CH₂-N | The protons on the carbons adjacent to the nitrogen atom would be deshielded. |

| Broad singlet | N-H₂⁺ | The protons on the protonated amine would likely appear as a broad signal that could exchange with D₂O. | |

| Singlet or Broad Singlet | O-H | The hydroxyl proton signal can be broad and its position is concentration and solvent dependent. |

2.1.2. Predicted ¹³C NMR Spectrum

The carbon NMR spectrum would show four distinct signals for the four carbon atoms of the pyrrolidine ring.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~ 85 - 95 | C-F | The carbon directly bonded to the highly electronegative fluorine atom would be significantly downfield. |

| ~ 65 - 75 | C-OH | The carbon attached to the hydroxyl group would also be shifted downfield. |

| ~ 45 - 55 | C-N | The carbons adjacent to the nitrogen atom would appear in this region. |

Experimental Protocol for NMR Spectroscopy:

A standard protocol for acquiring NMR spectra of a water-soluble compound like trans-4-Fluoropyrrolidin-3-ol hydrochloride would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄. The choice of solvent is critical to avoid large solvent signals that can obscure the analyte's peaks.

-

Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, to reference the chemical shifts (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse programs would be used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For trans-4-Fluoropyrrolidin-3-ol hydrochloride, we would expect the mass spectrum to show the molecular ion of the free base.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The free base, trans-4-Fluoropyrrolidin-3-ol, has a molecular weight of 105.11 g/mol . In a positive ion mode mass spectrum (e.g., ESI⁺), we would expect to see a peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 106.12.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or a water/acetonitrile mixture.

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar molecules.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer, such as a time-of-flight (TOF) or quadrupole analyzer.

-

Data Interpretation: Identify the molecular ion peak and any characteristic fragment ions to confirm the molecular weight and aspects of the structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. The IR spectrum provides a "fingerprint" of the functional groups present.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3500 (broad) | O-H stretch | Hydroxyl (-OH) |

| 2400-3200 (broad) | N-H stretch | Ammonium (-NH₂⁺) |

| 2850-3000 | C-H stretch | Aliphatic C-H |

| 1500-1650 | N-H bend | Ammonium (-NH₂⁺) |

| 1050-1150 | C-O stretch | Secondary Alcohol |

| 1000-1100 | C-N stretch | Aliphatic Amine |

| 1000-1400 | C-F stretch | Alkyl Fluoride |

Aromatic C-H stretches (around 3030 cm⁻¹) and aromatic C=C stretches (1450-1600 cm⁻¹) would be absent.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, the most common method is to prepare a potassium bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.

-

Data Acquisition: The KBr pellet or Nujol mull is placed in the sample holder of an FTIR spectrometer. A background spectrum of the pure KBr or Nujol is recorded first and then subtracted from the sample spectrum.

-

Data Interpretation: The resulting spectrum is analyzed by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

Conclusion

While the initially requested guide on the experimental spectroscopic data for CAS 2006333-41-9 could not be accurately provided due to a significant data mismatch, this guide offers a scientifically grounded prediction of the expected NMR, MS, and IR spectroscopic features of the correctly identified compound, trans-4-Fluoropyrrolidin-3-ol hydrochloride. For definitive characterization, experimental acquisition and analysis of the spectra for an authenticated sample of CAS 2006333-41-9 would be required.

References

-

Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition; OpenStax, 2023. [Link]

Sources

Biological Activity Screening of trans-4-(Fluoromethyl)pyrrolidin-3-ol: A Technical Guide

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Lead Discovery Scientists Subject: CAS 2006333-41-9 (trans-isomer specific)

Executive Summary: The Fluorinated Scaffold Advantage

trans-4-(Fluoromethyl)pyrrolidin-3-ol represents a "privileged fragment" in modern drug discovery. Unlike simple building blocks, this scaffold offers a strategic combination of a secondary amine (hydrogen bond donor/acceptor), a chiral hydroxyl group (solubility/binding vector), and a fluoromethyl group. The fluorine atom here is not merely a metabolic blocker but a biophysical spy and an electronic modulator .

Screening this compound requires a bifurcated approach:

-

Fragment-Based Drug Discovery (FBDD): Utilizing the

F nucleus for high-sensitivity NMR screening against protein targets.[1][2] -

Functional Mimicry: Profiling as a transition-state mimic for glycosidases due to its structural homology with iminosugars.

This guide details the protocols for profiling this specific scaffold, moving from physicochemical validation to advanced biophysical screening.

Physicochemical Profiling (The "Gatekeeper" Assays)

Before biological screening, the specific electronic influence of the trans-fluoromethyl group on the pyrrolidine nitrogen must be quantified. The electron-withdrawing effect (

Experimental pKa Determination (Potentiometric Titration)

Objective: Determine the ionization state at pH 7.4.

-

Rationale: The trans-orientation places the electronegative fluorine closer to the nitrogen lone pair in specific conformers, potentially lowering pKa by 1–2 units compared to non-fluorinated pyrrolidines.

Protocol:

-

Preparation: Dissolve 2 mg of trans-4-(Fluoromethyl)pyrrolidin-3-ol in 10 mL of 0.15 M KCl (ionic strength adjustor).

-

Titration: Perform titration using 0.1 M HCl and 0.1 M KOH under inert (

) atmosphere at 25°C. -

Data Analysis: Use the Bjerrum plot method to extract pKa values.

-

Success Criteria: A pKa between 7.5 and 9.0 indicates the amine remains largely protonated at physiological pH, suitable for cation-pi interactions in binding pockets.

Lipophilicity (LogD ) Assessment

Method: Shake-Flask Method (Miniaturized).

-

Phase System: 1-Octanol / Phosphate Buffer (pH 7.4).

-

Quantification: LC-MS/MS (ESI+).

-

Target: LogD < 1.0 is expected, confirming high aqueous solubility suitable for high-concentration fragment screening (1 mM+).

Biophysical Screening: F NMR Ligand-Observed Assays

This is the primary screening modality for this molecule. The

T2-Relaxation (CPMG) Filter Assay

Mechanism: Small molecules (free) tumble rapidly (long T2); protein-bound molecules tumble slowly (short T2). A CPMG pulse sequence suppresses the signal of bound ligands. A reduction in signal intensity indicates binding.

Workflow Diagram:

Figure 1:

Detailed Protocol:

-

Buffer: 50 mM Phosphate pH 7.4, 100 mM NaCl, 10% D

O. -

Sample A (Reference): 50

M trans-4-(Fluoromethyl)pyrrolidin-3-ol. -

Sample B (Test): 50

M Compound + 5–10 -

Acquisition: Bruker 600 MHz, Cryoprobe. Pulse sequence: cpmg1d (Carr-Purcell-Meiboom-Gill).

-

Relaxation delay: 2–4 seconds.

-

T2 filter delay: 200–400 ms.

-

-

Hit Definition: A signal intensity reduction of >30% in Sample B relative to Sample A confirms binding.

Chemical Shift Perturbation (CSP)

If the CPMG assay is positive, perform a titration (0, 50, 100, 200, 500

Functional Profiling: Glycosidase Inhibition Panel

Hydroxylated pyrrolidines are structural mimics of the transition state of glycosidic bond hydrolysis. The trans-fluoromethyl group acts as a bioisostere for the hydroxymethyl group found in sugars, potentially creating a "metabolically stable" inhibitor.

Target Panel:

- -Glucosidase (Yeast/Rat intestinal)

- -Glucosidase (Almond)[3]

- -Amylase (Porcine pancreatic)

Assay Logic:

Competitive inhibition using p-Nitrophenyl-

Protocol:

-

Incubation: Incubate enzyme (0.1 U/mL) with trans-4-(Fluoromethyl)pyrrolidin-3-ol (concentration range 1

M – 1 mM) for 10 min at 37°C in 0.1 M Phosphate buffer (pH 6.8). -

Substrate Addition: Add pNPG (1 mM final).

-

Kinetic Read: Measure Absorbance at 405 nm (release of p-nitrophenol) every 30 seconds for 10 minutes.

-

Analysis: Determine IC

using non-linear regression (GraphPad Prism). Calculate

Data Interpretation:

| IC

ADME & Safety Screening

The introduction of fluorine can sometimes lead to "metabolic soft spots" if the C-F bond is labile, or it can block metabolism.

Defluorination Potential (Metabolic Stability)

Risk: Spontaneous or enzymatic elimination of HF, leading to reactive intermediates (Michael acceptors). Assay: Microsomal Stability with Fluoride Detection.

-

System: Liver Microsomes (Human/Rat) + NADPH regenerating system.

-

Incubation: 10

M compound, 60 mins, 37°C. -

Detection:

-

LC-MS/MS: Monitor disappearance of parent.

-

ISE (Ion Selective Electrode): Measure release of free Fluoride ion (

) in the buffer.

-

-

Threshold: Free

detection > 1% of total theoretical fluorine indicates metabolic instability (defluorination).

Synthesis of Screening Data

Reporting Template:

| Parameter | Method | Result (Hypothetical Target) | Interpretation |

| Solubility | Kinetic/Nephelometry | > 5 mM in PBS | Excellent for FBDD |

| pKa | Potentiometric | 8.2 | Cationic at pH 7.4 |

| Binding ( | CPMG T2 Filter | 45% Signal Drop | Validated Binder |

| Function | IC | Moderate Mimic | |

| Stability | Microsomal ( | < 0.1% Release | Metabolically Stable |

References

-

Dalvit, C., et al. (2002). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society.[4] Link

-

Jenkinson, S. F., et al. (2013). "The effect of specific fluorination on the glycosidase inhibitory profile of pyrrolidine iminosugars." Bioorganic & Medicinal Chemistry. Link

-

Vulpetti, A., & Dalvit, C. (2012). "Fluorine NMR for biochemical screening and drug discovery." Drug Discovery Today. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Mechanism of Action for Fluorinated Pyrrolidine Compounds

Executive Summary

This technical guide analyzes the structural and functional advantages of incorporating fluorine into pyrrolidine scaffolds, a strategy pivotal in modern drug design (e.g., DPP-4 inhibitors like Vildagliptin). The "fluorine effect" is not merely steric; it fundamentally alters the pyrrolidine ring's conformation through the gauche effect , modulates basicity (pKa), and enhances metabolic stability by blocking cytochrome P450 oxidation sites. This guide details the stereoelectronic mechanisms, provides comparative physicochemical data, and outlines validated experimental protocols for synthesis and biological evaluation.

Stereoelectronic Mechanisms & Physicochemical Properties

The Gauche Effect & Conformational Pre-organization

The pyrrolidine ring is not planar; it rapidly interconverts between envelope conformations (C3-endo/C3-exo or C4-endo/C4-exo). Substituting a hydrogen with fluorine creates a strong stereoelectronic bias known as the fluorine gauche effect .

-

Mechanism: The C–F bond prefers to be gauche (synclinal) to the vicinal C–N bond (or C–C bond) rather than anti-periplanar. This is driven by the hyperconjugative donation of electron density from the

or -

Outcome:

-

4-Fluoroproline: (4R)-fluorine induces a C4-exo pucker (trans), while (4S)-fluorine induces a C4-endo pucker (cis).

-

Thermodynamic Benefit: By locking the ring into a bioactive conformation prior to binding, the entropic penalty of binding is significantly reduced, enhancing affinity (

).

-

Basicity Modulation (pKa)

Fluorine is highly electronegative (

-

Bioavailability: Lowering the pKa of the secondary amine reduces the percentage of ionized species at physiological pH (7.4), often improving membrane permeability (LogD) and oral bioavailability.

-

Warhead Reactivity: In covalent inhibitors (e.g., pyrrolidine nitriles), the lower pKa of the amine reduces the nucleophilicity of the nitrogen but can increase the electrophilicity of the adjacent nitrile "warhead" via inductive effects.

Table 1: Comparative Physicochemical Properties

| Compound | Structure | pKa (Conjugate Acid) | Electronic Effect | Primary Application |

| Pyrrolidine | Unsubstituted | ~11.3 | Baseline | General Scaffold |

| 3-Fluoropyrrolidine | Mono-F subst. | ~9.5 - 10.0 | Inductive (-I) | Conformation Control |

| 3,3-Difluoropyrrolidine | Gem-difluoro | ~7.5 | Strong Inductive (-I) | Metabolic Block / pKa Tuning |

| 2-Cyanopyrrolidine | Nitrile subst. | ~7.5 | Inductive + Resonance | Covalent Warhead (DPP-4) |

Metabolic Stability

The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol). Replacing metabolically labile C–H bonds (soft spots) with C–F bonds blocks oxidative metabolism.

-

Prevention of N-Dealkylation: Fluorine at the

-position relative to nitrogen destabilizes the formation of the iminium ion intermediate required for oxidative dealkylation. -

Blocking Hydroxylation: Prevents P450-mediated hydroxylation at the 3- or 4-positions.

Mechanism of Action: DPP-4 Inhibition

A primary application of fluorinated pyrrolidines is in the inhibition of Dipeptidyl Peptidase-4 (DPP-4).

Binding Mode

DPP-4 cleaves N-terminal dipeptides (X-Pro or X-Ala) from incretin hormones (GLP-1, GIP). Inhibitors mimic this substrate.

-

S1 Pocket Occupancy: The pyrrolidine ring occupies the hydrophobic S1 pocket. Fluorine substitution improves shape complementarity and hydrophobic interactions with residues like Tyr662 and Tyr666.

-

Covalent Trapping: The nitrile group (in 2-cyanopyrrolidines) acts as an electrophilic "warhead." The catalytic Ser630 hydroxyl group attacks the nitrile carbon, forming a reversible imidate adduct.

-

Salt Bridge: The protonated amine of the inhibitor forms a critical salt bridge with Glu205 and Glu206.

Pathway Visualization

The following diagram illustrates the logical flow from chemical structure to physiological effect.

Caption: Mechanistic pathway of fluorinated pyrrolidine-based DPP-4 inhibitors, linking stereoelectronic effects to physiological outcomes.

Experimental Protocols

Synthesis: Deoxofluorination of Hydroxyproline

This protocol describes the synthesis of a 4-fluoropyrrolidine scaffold via nucleophilic fluorination with inversion of configuration (Walden inversion).

Reagents:

-

Starting Material: N-Boc-trans-4-hydroxy-L-proline methyl ester.

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

-

Solvent: Anhydrous Dichloromethane (DCM).

Protocol:

-

Preparation: Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous DCM under nitrogen atmosphere. Cool to -78°C.

-

Addition: Add DAST (1.2 eq) dropwise via syringe to prevent exotherm.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight. Note: The reaction proceeds via an SN2 mechanism, inverting the stereochemistry from trans (4R) to cis (4S).

-

Quenching: Carefully pour the reaction mixture into saturated aqueous NaHCO3 (evolution of CO2). Extract with DCM (3x).

-

Purification: Dry organic layer over MgSO4, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

-

Validation: Confirm stereochemical inversion using 1H-NMR (coupling constants

and

Biological Validation: Fluorogenic DPP-4 Assay

This assay quantifies the inhibitory potency (

Materials:

-

Enzyme: Recombinant Human DPP-4 (diluted in Assay Buffer).[1]

-

Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).

. -

Buffer: 25 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.1 mg/mL BSA.

-

Detection: Fluorescence Plate Reader (Ex: 360 nm / Em: 460 nm).[1][2][3][4]

Workflow:

-

Inhibitor Dilution: Prepare 10-point serial dilutions of the fluorinated pyrrolidine compound in assay buffer (final DMSO < 1%).

-

Enzyme Addition: Add 10 µL of diluted DPP-4 enzyme to 96-well black plates.

-

Incubation: Add 10 µL of inhibitor solution. Incubate for 10 minutes at 37°C to allow equilibrium binding.

-

Substrate Initiation: Add 30 µL of Gly-Pro-AMC substrate (Final conc. =

). -

Kinetic Read: Measure fluorescence (RFU) every 60 seconds for 30 minutes at 37°C.

-

Analysis: Calculate the slope (Reaction Rate,

) for the linear portion. Plot % Inhibition vs. Log[Inhibitor] to determine

Caption: Step-by-step workflow for the fluorogenic DPP-4 inhibition assay.

References

-

Synthesis and Structure-Activity Relationships of Potent 4-fluoro-2-cyanopyrrolidine Dipeptidyl Peptidase IV Inhibitors Source: PubMed / Bioorganic & Medicinal Chemistry [Link]

-

The Fluorine Gauche Effect: A Brief History Source: Beilstein Journal of Organic Chemistry [Link]

-

Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines Source: Beilstein Journal of Organic Chemistry [Link]

-

Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile Source: ResearchGate / Helvetica Chimica Acta [Link]

Sources

An In-depth Technical Guide to the Conformational Analysis of trans-4-(Fluoromethyl)pyrrolidin-3-ol

Introduction: The Significance of Substituted Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural alkaloids and FDA-approved pharmaceuticals.[1][2] Its non-planar, puckered nature allows for the precise spatial arrangement of substituents, which is critical for molecular recognition and biological activity.[2] Understanding and controlling the conformational preferences of the pyrrolidine ring is therefore a cornerstone of rational drug design. The introduction of substituents, particularly those with strong stereoelectronic properties like hydroxyl and fluorinated groups, can profoundly influence the ring's puckering, locking it into specific conformations that can enhance binding affinity to biological targets.[2][3][4]

This guide provides an in-depth technical overview of the conformational analysis of a specific, functionally rich pyrrolidine derivative: trans-4-(Fluoromethyl)pyrrolidin-3-ol. This molecule is of particular interest due to the interplay of the hydroxyl group and the fluoromethyl group in a trans configuration. These substituents are expected to exert significant control over the pyrrolidine ring's puckering through a combination of steric and stereoelectronic effects. We will explore both experimental and computational methodologies to elucidate the conformational landscape of this molecule, providing researchers with a robust framework for analyzing similar substituted pyrrolidines.

The Pyrrolidine Ring: A Landscape of Pucker and Pseudorotation

The five-membered pyrrolidine ring is not flat; it adopts puckered conformations to alleviate torsional strain.[5] The two most common, low-energy conformations are the "envelope" and "twist" forms. For substituted pyrrolidines, particularly those derived from proline, these conformations are often described by the position of the Cγ (C4) atom relative to the plane defined by the other four ring atoms. This leads to two primary pucker states:

-

Cγ-endo (DOWN pucker): The Cγ atom is displaced on the same side as the Cα substituent (in proline) or a reference substituent.[5][6]

-

Cγ-exo (UP pucker): The Cγ atom is on the opposite side of the reference substituent.[5][6]

These two states are typically in dynamic equilibrium, and the position of this equilibrium is dictated by the nature and stereochemistry of the ring's substituents.[3][7][8] For instance, while unsubstituted proline often favors the Cγ-endo pucker, the introduction of an electronegative substituent in the trans configuration at the 4-position, such as a hydroxyl or fluoro group, can shift this preference towards the Cγ-exo pucker due to stabilizing stereoelectronic interactions.[2][3][8]

Stereoelectronic Control Elements

In trans-4-(Fluoromethyl)pyrrolidin-3-ol, several stereoelectronic effects are expected to influence the conformational equilibrium:

-

Gauche Effect: This effect generally favors a gauche arrangement between vicinal electronegative substituents.[9] In our target molecule, a gauche relationship between the C3-OH and C4-CH₂F groups could be a significant stabilizing factor in certain ring puckers.[10][11]

-

Anomeric Effect: A generalized anomeric effect, involving the delocalization of the nitrogen lone pair (nN) into an anti-periplanar σ* orbital of a C-F bond (nN→σ*CF), can strongly influence conformation, though this is more pronounced for α-fluoro isomers.[1][4]

-

Intramolecular Hydrogen Bonding: The potential for a hydrogen bond between the C3-hydroxyl group and the nitrogen atom or the fluorine atom of the fluoromethyl group could also play a role in stabilizing specific conformations.

Part 1: Experimental Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for determining the solution-state conformation of cyclic molecules. By analyzing coupling constants (³JHH), chemical shifts, and through-space interactions via the Nuclear Overhauser Effect (NOE), we can deduce the preferred ring pucker and the orientation of substituents.

Experimental Protocol: NMR-Based Conformational Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of trans-4-(Fluoromethyl)pyrrolidin-3-ol in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical as it can influence conformational equilibria.

-

Ensure the sample is free of paramagnetic impurities which can cause line broadening.

-

-

¹H NMR Spectroscopy:

-

Causality: Acquire a high-resolution 1D ¹H NMR spectrum. This initial step is for assigning proton signals and measuring vicinal proton-proton coupling constants (³JHH). These coupling constants are dihedral angle-dependent, as described by the Karplus equation, and are paramount for determining the ring's pucker.

-

Analysis: Pay close attention to the coupling constants between H3-H4, H4-H5α/β, and H2α/β-H3. Large ³JHH values (typically > 8 Hz) suggest a pseudo-axial-axial relationship (approx. 180° dihedral angle), while small values (< 4 Hz) indicate a pseudo-axial-equatorial or pseudo-equatorial-equatorial relationship (approx. 60° or 90° dihedral angle).

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Run a standard COSY experiment to confirm proton-proton connectivity and resolve any signal overlap, which is crucial for unambiguous assignment.

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton with its directly attached carbon atom. This provides the ¹³C chemical shifts.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy):

-

Causality: These experiments detect through-space interactions between protons that are close to each other (< 5 Å).[12][13] This is essential for determining the relative orientation of substituents (pseudo-axial vs. pseudo-equatorial). For example, a strong NOE between H3 and a proton on C5 would suggest a specific ring pucker.

-

Protocol: Use a mixing time of 300-800 ms for NOESY. ROESY is often preferred for molecules of this size as it avoids zero-crossing issues.

-

-

-

¹⁹F NMR Spectroscopy:

-

¹⁹F{¹H} Decoupled and Coupled Spectra: Acquire ¹⁹F NMR spectra to observe the fluorine environment. Vicinal ¹⁹F-¹H coupling constants (³JFH) also follow a Karplus-like relationship and provide additional conformational constraints.[14]

-

¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy):

-

Causality: This experiment directly measures through-space interactions between fluorine and proton nuclei.[10][14] It is invaluable for positioning the fluoromethyl group relative to the rest of the ring. For instance, observing a HOESY correlation between the fluorine and H3 would provide strong evidence for their spatial proximity.

-

-

Diagram: NMR Workflow for Conformational Analysis

Caption: Workflow for computational conformational analysis.

Expected Conformational Preferences of trans-4-(Fluoromethyl)pyrrolidin-3-ol

Based on extensive studies of analogous 4-substituted prolines and pyrrolidines, we can predict the likely conformational behavior of trans-4-(Fluoromethyl)pyrrolidin-3-ol. [3][8][15] The presence of electronegative substituents at C3 and C4 in a trans relationship is expected to create a strong preference for a Cγ-exo (UP) pucker. This conformation allows both the C3-OH and C4-CH₂F groups to occupy pseudo-equatorial positions, minimizing steric hindrance. Furthermore, this arrangement is often stabilized by the gauche effect between the electronegative substituents on adjacent carbons. [10][11]Studies on 3-fluoro-4-hydroxyprolines have shown that fluorination can invert the natural pucker preference of hydroxyproline from exo to endo, but this is highly dependent on the relative stereochemistry. [10][16]In our case, with a trans arrangement, the steric demand of the fluoromethyl group and the hydroxyl group both favoring a pseudo-equatorial orientation will likely be the dominant factor, leading to a strong preference for the Cγ-exo pucker.

Diagram: Conformational Equilibrium

Caption: Predicted equilibrium favoring the Cγ-exo pucker.

Data Presentation: Predicted NMR and Energetic Data

The following table summarizes the expected quantitative data that would be obtained from the combined experimental and computational analysis.

| Parameter | Cγ-exo Conformer (Predicted) | Cγ-endo Conformer (Predicted) | Rationale |

| Relative Energy (kcal/mol) | 0.0 (Global Minimum) | > 2.0 | Steric clash of pseudo-axial substituents in the endo form. [12] |

| Boltzmann Population (298 K) | > 95% | < 5% | Based on the predicted large energy difference. |

| ³J(H3, H4) (Hz) | ~ 2-4 Hz | ~ 8-10 Hz | Reflects a ~60° dihedral angle (gauche) in exo vs. ~180° (anti) in endo. |

| ³J(H4, H5α) | ~ 8-10 Hz | ~ 2-4 Hz | Depends on the specific twist, but one large and one small coupling are expected. |

| ³J(H4, H5β) | ~ 2-4 Hz | ~ 8-10 Hz | The pattern of large and small couplings is diagnostic of the pucker. |

| Key NOE/HOE Correlations | H3 ↔ H5 (one of them), H4 ↔ H2 (one of them) | H3 ↔ H4, H3 ↔ H5 (both) | Proximity of pseudo-axial protons in the endo form would lead to strong NOEs. |

Conclusion

The conformational analysis of trans-4-(Fluoromethyl)pyrrolidin-3-ol requires a synergistic application of high-resolution NMR spectroscopy and quantum mechanical calculations. The combined steric and stereoelectronic influences of the trans-hydroxyl and fluoromethyl groups are predicted to strongly favor a Cγ-exo (UP) ring pucker, where both substituents adopt pseudo-equatorial orientations. This guide provides a comprehensive framework for both the experimental and computational workflows necessary to validate this hypothesis. By meticulously analyzing NMR coupling constants and NOE data in conjunction with the relative energies of DFT-optimized conformers, researchers can build a detailed and reliable model of the conformational landscape of this and other highly functionalized pyrrolidine scaffolds, paving the way for their effective application in drug design and development.

References

-

Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides: Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725-734. [Link]

-

Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1572–1579. [Link]

-

Maarouf Mesli, N., & Lubell, W. D. (2024). Ring Pucker Control in β-Prolines. Proceedings of the 37th European Peptide Symposium. [Link]

-

Ilin, D., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry, 6, 99. [Link]

-

Reha, D., et al. (2002). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A, 106(15), 3751–3762. [Link]

-

Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. ResearchGate. [Link]

-

Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PMC. [Link]

-

Lempens, E. H. M., et al. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry, 70(16), 6447–6453. [Link]

-

Hsiao, Y-W., et al. (2013). The puckering free-energy surface of proline. AIP Advances, 3(3), 032140. [Link]

-

Lempens, E. H. M., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. [Link]

-

Milner-White, E. J. (2016). Pyrrolidine ring puckering. ResearchGate. [Link]

-

Milner-White, E. J., et al. (1993). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. ResearchGate. [Link]

-

Tavasli, M., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. [Link]

-

Lempens, E. H. M., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Semantic Scholar. [Link]

-

Tripodi, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IntechOpen. [Link]

-

Dalton, D. R., & Butler, G. (1971). Proton Magnetic Resonance Study of the Conformational Equilibria in Some Substituted N-Acetylpyrrolidines. Canadian Journal of Chemistry, 49(4), 639-643. [Link]

-

Horng, J.-C., & Raines, R. T. (2005). The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. Protein Science, 14(3), 773-779. [Link]

-

Reha, D., et al. (2002). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A, 106(15), 3751-3762. [Link]

-

Sittel, F., & Hartke, B. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. ResearchGate. [Link]

-

Ilin, D., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers. [Link]

-

Simon, A., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega, 7(22), 18451–18461. [Link]

-

Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PMC. [Link]

-

Vazquez, M. A., et al. (2005). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [Link]

-

Ilin, D., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Academia.edu. [Link]

-

Wikipedia contributors. (2023). Stereoelectronic effect. Wikipedia. [Link]

-

Lempens, E. H. M., et al. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. ResearchGate. [Link]

-

Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(27), 8479–8488. [Link]

-

Mooney, S. D., et al. (2002). Conformational preferences of substituted prolines in the collagen triple helix. PubMed. [Link]

-

Mossine, A. V., et al. (2020). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. PMC. [Link]

-

Patureau, F. W., et al. (2020). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]

-

Kuranov, S. O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kvinzo.com [kvinzo.com]

- 4. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereoelectronic effect - Wikipedia [en.wikipedia.org]

- 10. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conformational preferences of substituted prolines in the collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]

- 14. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

Stereoelectronic Engineering of Pyrrolidine Scaffolds: The Impact of Fluorine Substitution on Ring Pucker and Physicochemical Properties

Executive Summary

In modern medicinal chemistry, the pyrrolidine ring is a privileged scaffold, serving as the core of proline-based peptides and numerous small-molecule therapeutics (e.g., DPP-4 inhibitors, antiviral agents).[1] However, the flexibility of the unsubstituted pyrrolidine ring often results in a high entropic penalty upon binding. Fluorine substitution offers a precise "stereoelectronic handle" to pre-organize this scaffold.

This guide details the mechanistic role of fluorine in dictating pyrrolidine ring conformation.[2][3][4][5] By exploiting the gauche effect and hyperconjugative interactions , researchers can lock the ring into specific

The Stereoelectronic Framework

The Pyrrolidine Pseudorotation Cycle

The pyrrolidine ring is never planar. It undergoes a continuous pseudorotation between two primary envelope conformations defined by the position of the

- -endo (South): The C4 carbon is on the same side as the C2-substituent (typically the carboxyl/amide group in proline).

- -exo (North): The C4 carbon is on the opposite side of the C2-substituent.

The Fluorine Gauche Effect

The driving force behind fluorine-mediated conformational bias is the gauche effect .[6] Unlike steric repulsion which favors anti arrangements, highly electronegative substituents (like fluorine) and adjacent electron-rich centers (like nitrogen lone pairs or

Mechanistic Basis:

The effect arises from a stabilizing hyperconjugative interaction where electron density from a filled

-

Interaction:

-

Result: The molecule adopts a conformation that aligns the C-H bond antiperiplanar to the C-F bond, effectively forcing the F and N atoms into a gauche relationship.[6]

Figure 1: Mechanistic flow of the fluorine gauche effect leading to defined ring pucker.

Regio- and Stereospecific Modulation

The specific pucker induced depends entirely on the stereochemistry of the fluorine substitution.

4-Fluoroproline: The Classic Switch

Substitution at the C4 position is the most common method to control proline conformation.

| Compound | Configuration | Preferred Pucker | Mechanistic Rationale |

| (4R)-Fluoroproline | trans (relative to C2) | F is trans to the carbonyl. The | |

| (4S)-Fluoroproline | cis (relative to C2) | F is cis to the carbonyl. To maintain the gauche F-N alignment and anti C-H alignment, the ring must pucker "down" (endo). |

Impact on Peptide Bond:

-

-exo (4R-F) strongly favors the trans peptide bond isomer (

- -endo (4S-F) destabilizes the trans isomer, often increasing the population of the cis peptide bond.

3-Fluoropyrrolidine

Substitution at C3 exerts a similar but distinct influence. The gauche preference between the fluorine and the ring nitrogen still dominates.

-

3-F (cis to substituent): Generally stabilizes the conformation that places the F axial to maximize hyperconjugation.

Physicochemical & ADME Consequences[7]

Fluorine is not just a conformational lock; it drastically alters the electronic landscape of the molecule.[7]

Basicity Modulation (pKa)

The strong electronegativity of fluorine pulls electron density through the

-

Effect: Significant reduction in pKa (1–2 log units).

-

Benefit: At physiological pH (7.4), a larger fraction of the molecule remains uncharged (free base). This often improves membrane permeability and oral bioavailability.[7]

Lipophilicity (LogP vs. LogD)

While the C-F bond is more lipophilic than C-H, the overall effect on LogD is complex due to the pKa shift.

-

Intrinsic Lipophilicity: F increases lipophilicity.[8]

-

Effective Lipophilicity (LogD): Because the pKa is lower, the molecule is less ionized at neutral pH. This leads to a net increase in LogD , facilitating blood-brain barrier (BBB) penetration.

Metabolic Stability

Pyrrolidine rings are susceptible to oxidative metabolism (e.g., by CYP450s) at the

-

Strategy: Fluorine blocks metabolic soft spots.[9] Replacing a reactive C-H with C-F prevents hydroxylation.

-

Electronic Shielding: The electron-withdrawing nature deactivates the entire ring toward oxidative attack.

Experimental & Computational Protocols

To validate the conformation of a fluorinated pyrrolidine, a combination of NMR and computation is required.

NMR Analysis Workflow

The scalar coupling constants (

Key Parameters:

- : Vicinal proton couplings define the torsion angles of the ring.

- : Vicinal fluorine-proton couplings confirm the spatial orientation of the F atom relative to the ring protons.

-

NOE/HOESY: Through-space correlations. A

HOESY experiment is critical for determining internuclear distances if couplings are ambiguous.